

UV-Vis Absorption Maxima of Dimethyl Substituted Chalcones: A Technical Comparison Guide

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Compound of Interest

Compound Name: 1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one

CAS No.: 881916-05-8

Cat. No.: B3162830

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Executive Summary

Chalcones (1,3-diaryl-2-propen-1-ones) possess a conjugated enone system that exhibits characteristic UV-Vis absorption profiles. The introduction of methyl groups—weak auxochromes—alters these profiles through inductive effects (

) and steric interactions. This guide compares the spectral shifts of dimethyl-substituted isomers against the unsubstituted parent chalcone, providing experimental data, theoretical predictions, and synthesis protocols.

Key Insight: While ring substitution (ortho/meta/para) typically induces a bathochromic (red) shift due to hyperconjugation, substitution at the

-carbon of the enone linkage often induces a hypsochromic (blue) shift due to steric hindrance disrupting planarity.

Theoretical Background: Electronic Transitions

The UV-Vis spectrum of chalcone is dominated by two primary bands arising from the conjugation between the cinnamoyl (Ring B + alkene) and benzoyl (Ring A + carbonyl) moieties.

Primary Absorption Bands

Band	Wavelength Range ()	Electronic Transition	Origin
Band I	300 – 350 nm		Major conjugation band (Cinnamoyl system). High intensity ().
Band II	220 – 270 nm		Benzoyl moiety excitation. Moderate intensity.
Band III	~320 – 340 nm (Shoulder)		Carbonyl lone pair transition. Weak intensity, often buried under Band I.

Substituent Effects (Methyl Group)

The methyl group (

) acts as a weak electron donor via hyperconjugation.

- Ring Substitution (A or B): Increases electron density in the -system, lowering the energy gap () between HOMO and LUMO, resulting in a Bathochromic Shift (Red Shift).
- -Carbon Substitution: Creates steric clash with the carbonyl or aromatic ring, forcing the molecule out of planarity. This reduces conjugation length, resulting in a Hypsochromic Shift (Blue Shift).

Comparative Data Analysis

The following table synthesizes experimental and theoretically calculated values for dimethyl-substituted chalcones in Ethanol (EtOH).

Baseline: Unsubstituted Chalcone

(Band I).

Compound	Substitution Pattern	(Band I, nm)	Shift vs. Parent ()	Mechanistic Explanation
Chalcone (Parent)	Unsubstituted	308	0	Baseline conjugation.
4-Methylchalcone	Para (Ring B)	318	+10	Hyperconjugation extends delocalization from Ring B through the enone.
4'-Methylchalcone	Para (Ring A)	312	+4	Effect on Ring A is less pronounced on the main K-band than Ring B substitution.
4,4'-Dimethylchalcone	Para (Ring A & B)	322	+14	Additive effect of two methyl groups.
3,4-Dimethylchalcone	Meta/Para (Ring B)	320	+12	Combined inductive effects; meta position contributes less than para.
2,4-Dimethylchalcone	Ortho/Para (Ring B)	315	+7	Ortho methyl causes slight steric twist, dampening the red shift from the para methyl.
-Methylchalcone	Alpha-Carbon	286	-22	Steric Hindrance: Methyl group

forces Ring A out of plane, breaking conjugation.

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Note on Solvatochromism: These values are for ethanol. In non-polar solvents (e.g., cyclohexane),

typically shifts 5–10 nm lower (blue shift). In polar aprotic solvents (e.g., DMSO), bands may broaden and shift slightly red.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol describes the synthesis of 4,4'-dimethylchalcone as a representative dimethyl derivative.

Reagents:

- 4-Methylacetophenone (10 mmol)
- 4-Methylbenzaldehyde (10 mmol)
- Sodium Hydroxide (NaOH), 40% aqueous solution[1]
- Ethanol (95%)
- HCl (10%) for neutralization[2]

Workflow:

- Dissolution: Dissolve 1.34 g (10 mmol) of 4-methylacetophenone and 1.20 g (10 mmol) of 4-methylbenzaldehyde in 15 mL of ethanol in a 50 mL round-bottom flask.

- Catalysis: Add 5 mL of 40% NaOH dropwise while stirring magnetically at room temperature ().
- Reaction: Stir for 3–6 hours. The solution will turn yellow/orange, and a precipitate often forms. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
- Quenching: Pour the reaction mixture into 100 mL of ice water containing 5 mL of 10% HCl to neutralize the base and fully precipitate the product.
- Isolation: Filter the solid using a Büchner funnel. Wash with cold water () and cold ethanol ().
- Purification: Recrystallize from hot ethanol to obtain pale yellow needles.

UV-Vis Measurement Protocol

Preparation:

- Prepare a Stock Solution () of the chalcone in spectroscopic-grade ethanol.
- Prepare a Working Solution () by diluting 100 L of stock into 10 mL ethanol.
- Blank: Use pure spectroscopic-grade ethanol.

Measurement:

- Use matched quartz cuvettes (1 cm path length).
- Scan range: 200 nm to 500 nm.

- Scan speed: Medium (approx. 200 nm/min).

- Record

and Calculate Molar Absorptivity (

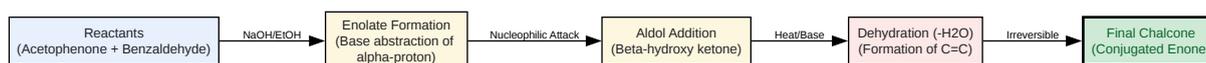
) using Beer-Lambert Law:

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Visualizations

Synthesis Pathway (Graphviz)

The following diagram illustrates the Claisen-Schmidt condensation mechanism logic.

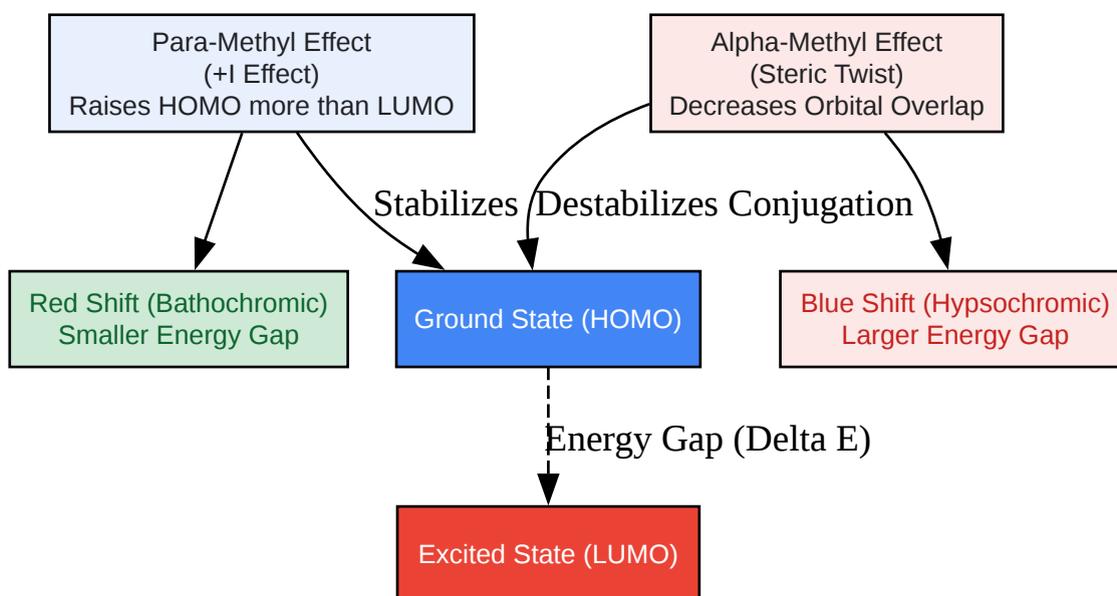


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Caption: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation yielding the chalcone scaffold.

Electronic Transition Logic (Graphviz)

This diagram visualizes how methyl substitution affects the HOMO-LUMO gap.



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Caption: Impact of substituent position on the HOMO-LUMO energy gap and resulting spectral shift.

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